1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with difluorophenoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorophenol with a suitable alkylating agent to form the 2,4-difluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,4-Difluorophenoxy)-6-fluorophenyl)-N-methylmethanamine hydrochloride
- N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide
Uniqueness
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorophenoxy and fluorophenyl groups contribute to its high stability and potential bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-5-6-16(13(20)9-11)25-10-23-8-7-15(22-23)17(24)21-14-4-2-1-3-12(14)19/h1-9H,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKKBFRVMDRCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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